molecular formula C18H25N3O6S B2670874 N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide CAS No. 872985-94-9

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B2670874
CAS No.: 872985-94-9
M. Wt: 411.47
InChI Key: DNULFUFEVUTKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(4-Methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide is a sulfonamide-containing compound with a 1,3-oxazinan-2-ylmethyl backbone and an ethanediamide functional group. The molecule features a 4-methoxy-3-methylbenzenesulfonyl substituent on the oxazinan ring and a propenyl (allyl) group attached to the ethanediamide moiety.

Properties

IUPAC Name

N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-27-16)28(24,25)14-6-7-15(26-3)13(2)11-14/h4,6-7,11,16H,1,5,8-10,12H2,2-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNULFUFEVUTKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Ethanediamide Moiety: The ethanediamide moiety is attached through amide bond formation, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group and the oxazinan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products depend on the nucleophile used but may include various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure allows for the exploration of new therapeutic agents.

Medicine

    Diagnostics: Use in the development of diagnostic agents for various diseases.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Polymer Chemistry: It may serve as a monomer or cross-linking agent in polymer synthesis.

Mechanism of Action

The mechanism by which N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group and oxazinan ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide

  • Key Differences: Sulfonyl Substituent: The analog carries a 4-fluoro-2-methylphenylsulfonyl group instead of 4-methoxy-3-methylbenzenesulfonyl. Alkyl Group: The ethyl group in the analog versus the propenyl group in the target compound alters steric and electronic profiles. The propenyl group introduces unsaturation, which may influence reactivity in cycloaddition or polymerization reactions.

N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

  • Key Differences :
    • Sulfonyl Substituent : The absence of a methoxy or methyl group in the 4-fluorobenzenesulfonyl moiety reduces steric bulk compared to the target compound. This could affect binding affinity in enzyme-inhibitor interactions.
    • Alkyl Chain : The 2-methylpropyl (isobutyl) group in the analog contrasts with the propenyl group, impacting lipophilicity and pharmacokinetic properties.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key Differences :
    • Core Structure : This analog lacks the oxazinan ring and sulfonyl group but shares an N,O-bidentate directing group. The target compound’s sulfonamide-oxazinan framework may enable metal coordination and catalytic activity distinct from benzamide derivatives.

Structural and Functional Data Table

Property Target Compound N-Ethyl Analog 4-Fluoro Analog
Sulfonyl Substituent 4-Methoxy-3-methylbenzenesulfonyl 4-Fluoro-2-methylphenylsulfonyl 4-Fluorobenzenesulfonyl
Alkyl/Aryl Group Propenyl (allyl) Ethyl 2-Methylpropyl (isobutyl)
Molecular Weight ~423.5 g/mol (estimated) 401.45 g/mol (reported) 401.45 g/mol (reported)
Functional Groups Ethanediamide, oxazinan, sulfonamide, methoxy, propenyl Ethanediamide, oxazinan, sulfonamide, fluoro, ethyl Ethanediamide, oxazinan, sulfonamide, fluoro, isobutyl
Potential Applications Enzyme inhibition, metal catalysis (inferred) Enzyme inhibition (fluorine enhances stability) Catalytic intermediates, drug discovery

Research Findings and Implications

Sulfonyl Group Impact : The 4-methoxy-3-methylbenzenesulfonyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., fluorine in ), which could enhance bioavailability. However, the absence of direct solubility data limits conclusive comparisons.

Propenyl Group Reactivity : The unsaturated propenyl moiety may confer unique reactivity, such as participation in Michael additions or radical reactions, unlike saturated alkyl chains in analogs .

Synthetic Challenges : Similar sulfonamide-oxazinan compounds (e.g., ) are synthesized via substitution reactions (e.g., tosylation followed by azide displacement). The target compound’s synthesis may require analogous steps but with tailored protecting groups for the methoxy and propenyl functionalities.

Critical Analysis of Evidence

  • Gaps in Data: No direct studies on the target compound were identified in the provided evidence. Comparisons rely on extrapolation from structural analogs, which introduces uncertainty.
  • Methodological Consistency : Structural characterization via NMR and IR (as in ) is standard for such compounds, but the absence of crystallographic data (e.g., via SHELX ) for the target compound limits conformational analysis.

Biological Activity

The compound N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C20H31N3O6S
  • Molecular Weight : Approximately 441.5 g/mol
  • CAS Number : 872985-96-1

The compound features a sulfonyl group, methoxy groups, and an oxazinan ring, which contribute to its unique reactivity and biological activity.

Structural Representation

ComponentDescription
Sulfonyl GroupEnhances solubility and biological activity
Methoxy GroupsInfluence electronic properties
Oxazinan RingProvides structural stability

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Case Study: In Vitro Anticancer Activity

In a series of experiments, the compound was tested against human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induces apoptosis via caspase activation
A549 (Lung)12G2/M cell cycle arrest
SW480 (Colon)18Inhibition of DNA synthesis

The mechanism of action involves the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it was found to activate caspases, leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Preliminary studies suggest it can inhibit the growth of various bacterial strains.

Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Synthesis and Chemical Behavior

The synthesis of this compound involves several steps that optimize yield and purity. Key reagents include strong oxidizing agents and nucleophiles under controlled conditions.

Synthetic Route Overview

  • Formation of the Oxazinan Ring : Reaction of appropriate amines with aldehydes.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
  • Final Coupling : Reaction with prop-2-en-1-yl ethylenediamine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.